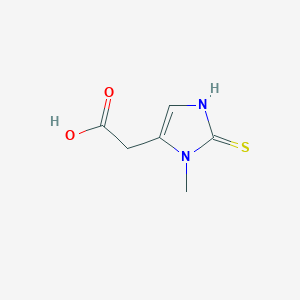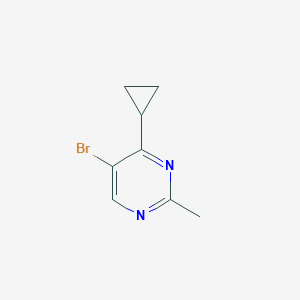
Benzoyl chloride, 2,5-dichloro-4-nitro-
Overview
Description
Benzoyl chloride, 2,5-dichloro-4-nitro-, is a chemical compound with the molecular formula C7H3Cl2NO3. It is a derivative of benzoyl chloride, characterized by the presence of two chlorine atoms and one nitro group on the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl chloride, 2,5-dichloro-4-nitro-, typically involves the chlorination of benzoyl chloride derivatives. One common method includes the reaction of 2,5-dichlorobenzotrichloride with nitric acid under controlled conditions to introduce the nitro group . The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods: Industrial production of benzoyl chloride, 2,5-dichloro-4-nitro-, often involves large-scale chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures high purity and efficiency in the production process. The reaction conditions are optimized to minimize by-products and maximize the yield of the target compound .
Chemical Reactions Analysis
Types of Reactions: Benzoyl chloride, 2,5-dichloro-4-nitro-, undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like amines or alcohols, typically under basic conditions.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Amines: Formed from the reduction of the nitro group.
Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
Benzoyl chloride, 2,5-dichloro-4-nitro-, is extensively used in scientific research due to its unique chemical properties. Some of its applications include:
Pharmaceutical Synthesis: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: Employed in the production of polymers and resins with specific properties.
Organic Chemistry: Utilized in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of benzoyl chloride, 2,5-dichloro-4-nitro-, involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring enhances its electrophilicity, making it more reactive towards nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce acyl groups into target molecules .
Comparison with Similar Compounds
Benzoyl Chloride: The parent compound, used widely in organic synthesis.
2,4-Dichlorobenzoyl Chloride: Another chlorinated derivative with different substitution patterns.
4-Nitrobenzoyl Chloride: A nitro-substituted derivative without chlorine atoms.
Uniqueness: Benzoyl chloride, 2,5-dichloro-4-nitro-, is unique due to the combined presence of both chlorine and nitro groups, which significantly influence its chemical reactivity and applications. The specific substitution pattern allows for selective reactions that are not possible with other derivatives, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2,5-dichloro-4-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NO3/c8-4-2-6(11(13)14)5(9)1-3(4)7(10)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINNQRYZVDJBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1446660.png)
![3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1446661.png)

![1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1446664.png)

![7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1446666.png)





![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1446674.png)
